molecular formula C17H17N3O3S3 B2813740 N-(1,3-benzothiazol-2-yl)-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide CAS No. 876677-93-9

N-(1,3-benzothiazol-2-yl)-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide

Cat. No.: B2813740
CAS No.: 876677-93-9
M. Wt: 407.52
InChI Key: OTKGJABLYPWTEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,3-Benzothiazol-2-yl)-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide is a heterocyclic compound featuring a benzothiazole core linked to a piperidine-4-carboxamide scaffold, further modified by a thiophene-2-sulfonyl group. Its structural complexity highlights the importance of comparing it with analogs to infer structure-activity relationships (SAR).

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3S3/c21-16(19-17-18-13-4-1-2-5-14(13)25-17)12-7-9-20(10-8-12)26(22,23)15-6-3-11-24-15/h1-6,11-12H,7-10H2,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTKGJABLYPWTEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NC2=NC3=CC=CC=C3S2)S(=O)(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzothiazol-2-yl)-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the benzo[d]thiazole core, followed by the introduction of the thiophene sulfonyl group and the piperidine carboxamide moiety. Key steps in the synthesis may include:

    Formation of Benzo[d]thiazole: This can be achieved through the cyclization of o-aminothiophenol with carbon disulfide and subsequent oxidation.

    Introduction of Thiophene Sulfonyl Group: This step often involves the sulfonylation of thiophene using reagents like chlorosulfonic acid or sulfonyl chlorides.

    Formation of Piperidine Carboxamide: The final step typically involves the coupling of the benzo[d]thiazole-thiophene sulfonyl intermediate with piperidine-4-carboxylic acid or its derivatives under amide bond-forming conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry, microwave-assisted synthesis, and the use of robust catalysts can be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzothiazol-2-yl)-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The thiophene sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The benzo[d]thiazole moiety can be reduced under specific conditions to yield dihydrobenzo[d]thiazole derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the thiophene and benzo[d]thiazole rings.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Halogenating agents, nucleophiles, or electrophiles can be used under appropriate conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Dihydrobenzo[d]thiazole derivatives.

    Substitution: Various substituted benzo[d]thiazole or thiophene derivatives.

Mechanism of Action

Comparison with Similar Compounds

Core Structural Variations

The compound shares a benzothiazole-thiophene sulfonyl-piperidine framework with several analogs. Key differences lie in substituent groups and scaffold modifications:

Compound Name Substituents/Modifications Molecular Formula Molecular Weight Key Features Source
Target Compound N-(1,3-Benzothiazol-2-yl)-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide C₁₈H₁₈N₄O₃S₃ 442.56 (calculated) Benzothiazole, thiophene sulfonyl, piperidine
BB12617 Methoxy-benzothiazole, pyridinylmethyl group C₂₄H₂₄N₄O₄S₃ 528.67 Enhanced solubility (methoxy group), pyridine moiety for potential π-π interactions
BB07206 Ethyl-benzothiazole C₂₅H₂₆N₄O₃S₃ 526.69 Increased lipophilicity (ethyl group)
BZ-IV () Piperazine instead of piperidine C₁₃H₁₆N₄OS 292.36 Reduced steric hindrance (piperazine)
C274-3660 () Bromothiophene sulfonyl, cyclohexane carboxamide C₂₀H₂₂BrN₃O₃S₃ 528.51 Bromine for electrophilic interactions, rigid cyclohexane

Key Observations :

  • Substituent Effects: Methoxy (BB12617) and ethyl (BB07206) groups on the benzothiazole core likely modulate solubility and membrane permeability.
  • Scaffold Modifications : Replacing piperidine with piperazine (BZ-IV) introduces an additional nitrogen, altering basicity and hydrogen-bonding capacity .
  • Sulfonyl Group : The thiophene-2-sulfonyl moiety is conserved across analogs, suggesting its critical role in target binding (e.g., sulfonamide-enzyme interactions) .

Pharmacological Implications

While direct activity data for the target compound are unavailable, inferences can be drawn from related compounds:

  • Anticancer Activity : BZ-IV () demonstrated anticancer properties, attributed to benzothiazole-mediated DNA intercalation or kinase inhibition. The piperazine ring in BZ-IV may enhance bioavailability compared to piperidine analogs .
  • Kinase Inhibition : The pyridinylmethyl group in BB12617 () could facilitate kinase binding via π-π stacking, a feature absent in the target compound.
  • Selectivity : Bromine in C274-3660 () may improve selectivity for cysteine-rich targets (e.g., Bruton’s tyrosine kinase) via covalent interactions .

Q & A

Q. Analytical methods :

  • NMR spectroscopy : 1H/13C NMR confirms the presence of the benzothiazole (aromatic protons at δ 7.5–8.5 ppm) and piperidine (aliphatic protons at δ 1.5–3.5 ppm) moieties .
  • Mass spectrometry (MS) : High-resolution MS verifies molecular weight (e.g., [M+H]+ peak) .
  • HPLC : Purity >95% is typically required for biological assays .

What are the primary biological targets hypothesized for this compound?

Based on structural analogs:

  • Enzyme inhibition : Sulfonamide-containing compounds often target proteases or kinases due to sulfonyl group interactions with catalytic residues .
  • Receptor modulation : The benzothiazole-thiophene scaffold may bind to GPCRs or nuclear receptors, similar to related piperidine sulfonamides .

Intermediate/Advanced Research Questions

How can crystallographic data resolve ambiguities in the compound’s 3D structure?

Q. Methodology :

  • Single-crystal X-ray diffraction : Resolves bond lengths, angles, and torsional conformations. For example, SHELX software refines crystallographic models to confirm the sulfonyl group’s orientation .
  • Data contradiction : Discrepancies between computational (e.g., DFT) and experimental bond angles may indicate dynamic stereochemistry or crystal packing effects .

What strategies optimize yield in multi-step synthesis?

Q. Approaches :

  • Stepwise purification : Intermediate isolation via column chromatography reduces cumulative impurities .
  • Solvent optimization : Using DMF for sulfonylation improves solubility, while THF enhances amide coupling efficiency .
  • Catalysis : Palladium catalysts in benzothiazole formation reduce reaction time by 30–50% .

How do structural modifications influence biological activity?

Q. Structure-activity relationship (SAR) insights :

  • Benzothiazole substitution : Electron-withdrawing groups (e.g., Cl at position 6) enhance protease inhibition by 2–3-fold .
  • Sulfonyl group replacement : Replacing thiophene-sulfonyl with phenyl-sulfonyl reduces cytotoxicity but lowers target affinity .
    Experimental validation : Competitive binding assays (e.g., SPR or ITC) quantify affinity changes .

Advanced Research Questions

How can computational modeling predict off-target interactions?

Q. Methods :

  • Molecular docking (AutoDock/Vina) : Screens against protein databases (e.g., PDB) to identify potential off-targets (e.g., cytochrome P450 isoforms) .
  • MD simulations : Assess stability of ligand-receptor complexes over 100+ ns to validate binding modes .
    Validation : Compare computational predictions with in vitro enzyme inhibition assays .

What experimental designs address contradictory bioactivity data across studies?

Case example : If one study reports IC50 = 50 nM for a kinase and another shows no activity:

Assay conditions : Check buffer pH (e.g., Tris vs. HEPES) and ATP concentration (competitive inhibitors are sensitive to ATP levels) .

Compound stability : Test degradation via LC-MS after 24-hour incubation in assay buffer .

Orthogonal assays : Use fluorescence polarization and radiometric assays to cross-validate .

How is the compound’s metabolic stability assessed in preclinical studies?

Q. In vitro protocols :

  • Liver microsome assays : Incubate with human/rat microsomes; measure parent compound depletion via LC-MS/MS over 60 minutes .
  • CYP inhibition screening : Test against CYP3A4/2D6 isoforms to predict drug-drug interactions .
    Key metrics : Half-life (t1/2) >2 hours and intrinsic clearance <15 mL/min/kg are desirable .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.